17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0842803
InChI: InChI=1S/C24H36O4/c1-15(25)27-21-9-8-19-18-7-6-17-14-22(3,28-16(2)26)12-13-23(17,4)20(18)10-11-24(19,21)5/h6,18-21H,7-14H2,1-5H3/t18?,19?,20?,21?,22-,23-,24-/m0/s1
SMILES: CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)OC(=O)C)C)C
Molecular Formula: C24H36O4
Molecular Weight: 388.5 g/mol

17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate

CAS No.:

Cat. No.: VC0842803

Molecular Formula: C24H36O4

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate -

Specification

Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
IUPAC Name [(3S,10R,13S)-3-acetyloxy-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C24H36O4/c1-15(25)27-21-9-8-19-18-7-6-17-14-22(3,28-16(2)26)12-13-23(17,4)20(18)10-11-24(19,21)5/h6,18-21H,7-14H2,1-5H3/t18?,19?,20?,21?,22-,23-,24-/m0/s1
Standard InChI Key WDZHDVCCYZLFGX-KKJBGCEUSA-N
Isomeric SMILES CC(=O)OC1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@](C4)(C)OC(=O)C)C)C
SMILES CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)OC(=O)C)C)C
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)OC(=O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator